molecular formula C12H17BrO B116713 Benzyl 5-Bromoamyl Ether CAS No. 1014-93-3

Benzyl 5-Bromoamyl Ether

Cat. No.: B116713
CAS No.: 1014-93-3
M. Wt: 257.17 g/mol
InChI Key: HGUZJKJSYSSVLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-Bromoamyl Ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction involves the use of benzyl alcohol and 5-bromopentyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromide product.

Mechanism of Action

The mechanism of action of Benzyl 5-Bromoamyl Ether involves its reactivity as an ether and a bromide. The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. The ether group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison: Benzyl 5-Bromoamyl Ether is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in synthetic applications .

Biological Activity

Benzyl 5-Bromoamyl Ether (C12H17BrO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C12H17BrO
  • Molecular Weight : 260.17 g/mol
  • CAS Number : 1014-93-3

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. One significant study assessed the anticancer activity of various indolin-2-one derivatives, including those based on the this compound scaffold, against breast (MCF-7) and lung (A-549) cancer cell lines.

In Vitro Studies

The in vitro anti-proliferative activity was measured using median growth inhibitory concentration (IC50) values. The findings are summarized in Table 1 below:

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12cA-54927.65 ± 2.39
12dA-54913.92 ± 1.21
Reference (Doxorubicin)MCF-7Not specified

The compounds derived from this compound demonstrated promising anticancer activity, particularly in inhibiting the proliferation of MCF-7 cells, with IC50 values indicating effective cytotoxicity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some studies suggest that these compounds may act through the following pathways:

  • VEGFR-2 Inhibition : Certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
  • Apoptotic Pathways : The impact on apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 indicates that these compounds may induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Research has indicated that these compounds can affect different phases of the cell cycle, potentially leading to growth inhibition in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Study on Indolin Derivatives : A study published in April 2023 reported on novel indolin derivatives based on this compound, demonstrating significant anticancer properties against both MCF-7 and A-549 cell lines .
  • Toxicity Assessment : Another aspect of research focused on evaluating the cytotoxic effects on non-tumorigenic cells (MCF-10A), revealing that while the derivatives were effective against cancer cells, they exhibited modest cytotoxicity towards normal cells with IC50 values of approximately 90 µM .
  • Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between these compounds and their targets, providing insights into their potential as therapeutic agents .

Properties

IUPAC Name

5-bromopentoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZJKJSYSSVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557562
Record name {[(5-Bromopentyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-93-3
Record name {[(5-Bromopentyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 5-Bromoamyl Ether
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Synthesis routes and methods I

Procedure details

60% Sodium hydride (1.33 g) was suspended in dimethylformamide (40 ml), and benzyl alcohol (3 g) was added under ice-cooilng with stirring. The mixture was stirred at room temperature for 1 hr. The mixture was again ice-cooled, and 1,5-dibromopentane (6.4 g) was added, which was followed by stirring at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure to give 7.2 g of 5-benzyloxypentyl bromide.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.0 g of 5-hydroxypentyl benzyl ether and 10.6 g of triphenylphosphine were added to 50 ml of methyl tert-butyl ether and then cooled to 0° C. Further, 13.2 g of carbon tetrabromide was added and the mixture was stirred at room temperature for 3 hours. Thereafter, 100 ml of hexane was added and the mixture was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 5.5 g of 5-bromopentyl benzyl ether.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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